(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid

Übersicht

Beschreibung

“(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” is a boron-containing compound . Boron compounds have been increasingly studied in medicinal chemistry due to their diverse biological applications . This particular compound is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation .

Synthesis Analysis

Boronic acids, such as “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid”, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

The molecular structure of “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” is complex, with several functional groups. It includes a tert-butoxycarbonyl group, a piperidin-4-yl group, a carbamoyl group, a phenyl group, and a boronic acid group .

Chemical Reactions Analysis

The introduction of a boronic acid group to bioactive molecules, such as “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid”, can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of (3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic Acid Applications

PROTAC Development for Targeted Protein Degradation: This compound serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development, which is a technology used to target specific proteins for degradation within cells. PROTACs have shown promise in the treatment of various diseases by removing disease-causing proteins from cells .

Overcoming Drug Resistance: PROTAC technology, which utilizes compounds like (3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid, is being explored to overcome drug resistance in cancer treatments by targeting resistant proteins for degradation .

Improving Targeting Selectivity: The specificity of PROTACs can be fine-tuned using different linkers, such as the compound , to improve targeting selectivity and minimize off-target effects .

Degradation of Non-Kinase Targets: Beyond kinase inhibitors, PROTACs can potentially degrade non-kinase targets, expanding the range of treatable conditions .

Chemical Protein Knockout Methods: PROTACs offer a novel approach for rapidly reversible chemical protein knockout methods, which can be useful in both research and therapeutic contexts .

Inflammatory Diseases Treatment: The ubiquitin–proteasome system utilized by PROTACs is being investigated for its potential applications in treating inflammatory diseases .

Neurodegenerative Diseases Treatment: There is ongoing research into using PROTAC technology for the treatment of neurodegenerative diseases, which often involve misfolded or aggregated proteins .

Malignant Tumors Treatment: The ability of PROTACs to target and degrade specific proteins makes them a promising strategy for treating malignant tumors .

Wirkmechanismus

The mechanism of action of “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” is related to its role as a linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Zukünftige Richtungen

The future directions of research on “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” and similar boron-containing compounds are promising. The relevance of extending the studies with boronic acids in medicinal chemistry is reinforced, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O5/c1-17(2,3)25-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(11-12)18(23)24/h4-6,11,14,23-24H,7-10H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYLPVMLOKGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid | |

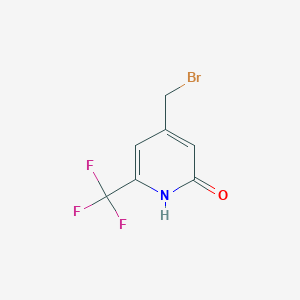

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.